molecular formula C16H14N4O2S B2543464 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034529-17-2

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2543464
CAS No.: 2034529-17-2
M. Wt: 326.37
InChI Key: FXYOSDBDACMQAH-UHFFFAOYSA-N
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Description

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, pyrrolidine-containing molecules, and pyridazine-based compounds. Examples include:

Uniqueness

What sets 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of three different heterocyclic rings, each contributing distinct physicochemical properties. This combination enhances its potential for diverse biological activities and makes it a valuable scaffold for drug discovery.

Biological Activity

6-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these properties in drug discovery.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H13N5O3
  • Molecular Weight : 287.27 g/mol
  • CAS Number : 2034209-65-7

The structure features a benzothiazole core linked to a pyrrolidine ring via a pyridazine moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Achieved through cyclization reactions involving hydrazine and suitable dicarbonyl compounds.
  • Synthesis of the Pyrrolidine Ring : This can be accomplished via cyclization of amino acids or reduction of pyrroles.
  • Coupling with Benzothiazole : The final step involves forming the bond between the benzothiazole and the pyrrolidine-pyridazine intermediate.

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

Antitumor Activity

Studies have demonstrated that derivatives of benzothiazole and pyridazine possess significant antitumor properties. For instance:

  • Mechanism : These compounds often inhibit key signaling pathways involved in cancer cell proliferation such as BRAF(V600E) and EGFR .
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain derivatives exhibited cytotoxic effects, particularly when combined with standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds similar to this compound have also shown promise in reducing inflammation:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antibacterial Properties

The antibacterial potential of this compound class has been explored:

  • Activity Spectrum : Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting a mechanism that disrupts cell membrane integrity .

Research Findings

A summary of key research findings on the biological activity of related compounds is presented in Table 1.

Activity TypeCompound ClassKey Findings
AntitumorBenzothiazole derivativesInhibition of BRAF(V600E), effective against breast cancer cells
Anti-inflammatoryPyridazine derivativesReduced levels of TNF-α and NO in vitro
AntibacterialHeterocyclic compoundsDisruption of bacterial cell membranes observed

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(11-3-4-13-14(8-11)23-10-17-13)20-7-5-12(9-20)22-15-2-1-6-18-19-15/h1-4,6,8,10,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYOSDBDACMQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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